molecular formula C39H56N4O11S B15145428 cIAP1 Ligand-Linker Conjugates 3

cIAP1 Ligand-Linker Conjugates 3

Cat. No.: B15145428
M. Wt: 788.9 g/mol
InChI Key: WAPVQKADLXUREQ-CTVJOPNHSA-N
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Description

cIAP1 Ligand-Linker Conjugates 3 are chemical compounds comprising an IAP ligand designed specifically for the E3 ubiquitin ligase and a PROTAC linker. These conjugates find utility in the design of SNIPERs, short for Specific and Non-genetic IAP-dependent Protein Erasers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 3 involves the conjugation of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories using custom synthesis services. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 3 undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying biological activities and properties .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 3 have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 3 involves the recruitment of E3 ubiquitin ligase to the target protein. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cIAP1 Ligand-Linker Conjugates 3 include:

Uniqueness

This compound are unique due to their specific design for targeting the E3 ubiquitin ligase cIAP1. This specificity allows for precise modulation of protein levels, making them valuable tools in targeted protein degradation research. Additionally, their ability to form SNIPERs distinguishes them from other ligand-linker conjugates .

Properties

Molecular Formula

C39H56N4O11S

Molecular Weight

788.9 g/mol

IUPAC Name

2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C39H56N4O11S/c1-26(42(5)38(49)54-39(2,3)4)35(47)41-33(27-11-7-6-8-12-27)37(48)43-16-10-15-31(43)36-40-30(25-55-36)34(46)28-13-9-14-29(23-28)53-22-21-51-18-17-50-19-20-52-24-32(44)45/h9,13-14,23,25-27,31,33H,6-8,10-12,15-22,24H2,1-5H3,(H,41,47)(H,44,45)/t26-,31-,33-/m0/s1

InChI Key

WAPVQKADLXUREQ-CTVJOPNHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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